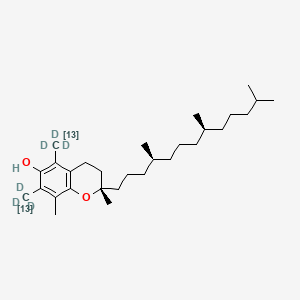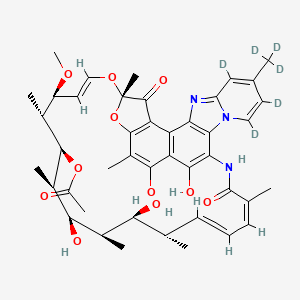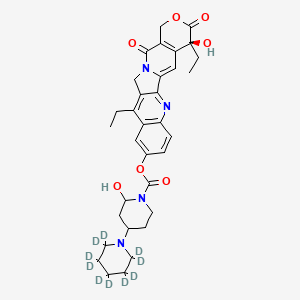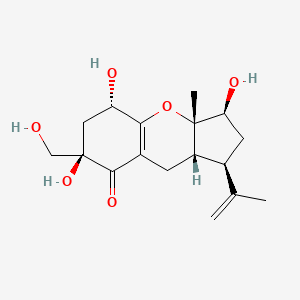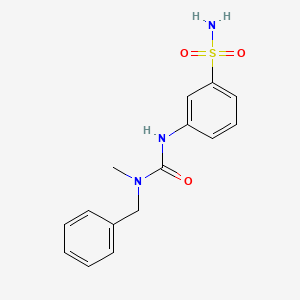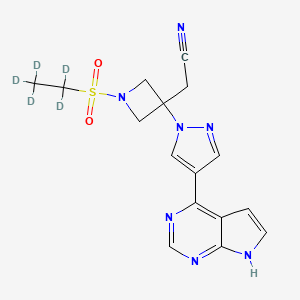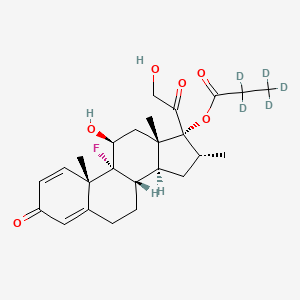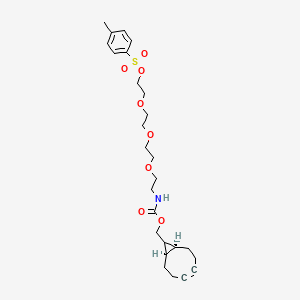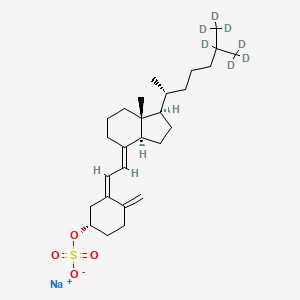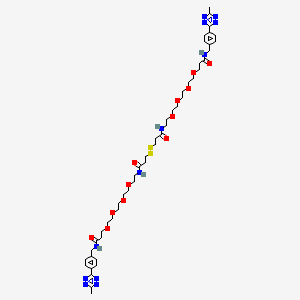
Cabozantinib-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cabozantinib-d4 is a deuterated form of cabozantinib, a potent multi-target tyrosine kinase inhibitor. Cabozantinib is known for its efficacy in treating various cancers, including medullary thyroid cancer and renal cell carcinoma. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolism of cabozantinib.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cabozantinib-d4 involves the incorporation of deuterium atoms into the cabozantinib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is essential to separate and purify the deuterated compound from its non-deuterated counterparts.
化学反应分析
Types of Reactions
Cabozantinib-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.
科学研究应用
Cabozantinib-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study the chemical properties and reactivity of cabozantinib.
Biology: Employed in biological assays to understand the interaction of cabozantinib with biological targets.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of cabozantinib in the body.
Industry: Utilized in the development of new formulations and delivery systems for cabozantinib.
作用机制
Cabozantinib-d4 exerts its effects by inhibiting specific receptor tyrosine kinases, including VEGFR-1, VEGFR-2, VEGFR-3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By inhibiting these kinases, this compound suppresses metastasis, angiogenesis, and oncogenesis . The inhibition of these pathways leads to reduced tumor growth and metastasis.
相似化合物的比较
Similar Compounds
Sunitinib: Another multi-target tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A kinase inhibitor used to treat renal cell carcinoma and hepatocellular carcinoma.
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Uniqueness of Cabozantinib-d4
This compound is unique due to its deuterated nature, which allows for more detailed pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and distribution of the compound, providing valuable insights into its pharmacological properties.
属性
分子式 |
C28H24FN3O5 |
|---|---|
分子量 |
505.5 g/mol |
IUPAC 名称 |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(2,3,5,6-tetradeuterio-4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i3D,4D,5D,6D |
InChI 键 |
ONIQOQHATWINJY-LNFUJOGGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C2(CC2)C(=O)NC3=CC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)[2H])[2H])F)[2H] |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
